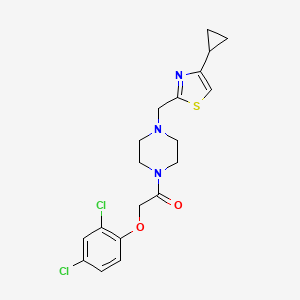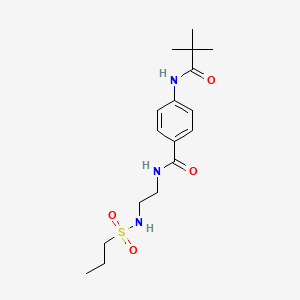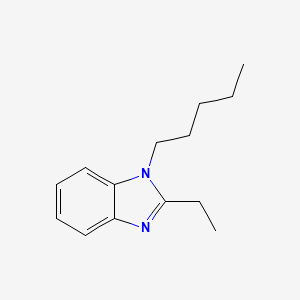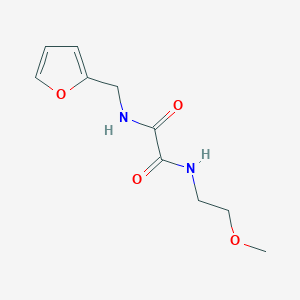![molecular formula C23H26N4O2 B3004117 4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775547-61-9](/img/structure/B3004117.png)
4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential as a pharmacological agent, given the presence of a piperidine moiety, which is often seen in molecules with biological activity, and the 1,2,4-triazole core, which is a common scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines. In the case of the compound , it is likely synthesized through a similar pathway, starting from a suitable hydrazone precursor and then introducing the piperidine and phenylacetyl groups through subsequent reactions . The synthesis process may involve multiple steps, including the formation of Schiff bases and Mannich base derivatives, as seen in related compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of a piperidine ring, as seen in the compound of interest, suggests a chair conformation, which could influence the compound's ability to interact with biological targets . The triazole ring itself is typically planar, and substituents on this ring can significantly affect the molecule's electronic properties and, consequently, its biological activity.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including reduction, Mannich reactions, and reactions with active methylene compounds . The specific chemical reactions that the compound "4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one" can participate in would depend on the functional groups present in the molecule. For instance, the presence of an acetyl group could allow for hydrolysis or reduction reactions, while the piperidine moiety could be involved in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good antimicrobial activities, which can be attributed to the presence of the triazole ring and the substituents attached to it . The solubility, melting point, and other physicochemical properties would be specific to the individual compound and could be predicted based on the functional groups present. For example, the presence of a piperidine ring might increase the basicity of the compound, while the presence of aromatic rings could affect its lipophilicity.
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Compounds similar to the specified chemical have been synthesized and screened for antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007), (Demirbaş et al., 2010), (Fandaklı et al., 2012).
Synthesis and Anticancer Activities
- Potential Anti-Cancer Activity : A detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of similar triazole derivatives has been conducted, indicating potential anti-cancer applications (Karayel, 2021).
Synthesis and Anti-Inflammatory and Anti-Nociceptive Activities
- Anti-inflammatory and Anti-nociceptive Potential : A series of substituted 1,2,4-triazoles, synthesized using 4-methylbenzoic acid, showed significant anti-inflammatory and anti-nociceptive activity, suggesting their potential in therapeutic applications (Upmanyu et al., 2011).
Synthesis and Fungicidal Activities
- Fungicidal Activity : Novel pyrazole derivatives containing 1,2,4-triazole moiety exhibited fungicidal activity, indicating the potential of similar compounds in agricultural applications (Mao et al., 2013).
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives have been widely studied for their antimicrobial properties . They are often used in medicinal chemistry due to their safety profile and high therapeutic index .
Mode of Action
Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazole derivatives, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the potential target of azoles, it can be inferred that the compound may interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of the fungal cell membrane, resulting in the inhibition of fungal growth .
特性
IUPAC Name |
4-(4-methylphenyl)-3-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-9-20(10-8-16)27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)15-19-6-4-3-5-17(19)2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIMVXDOUATDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)



![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)


![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)